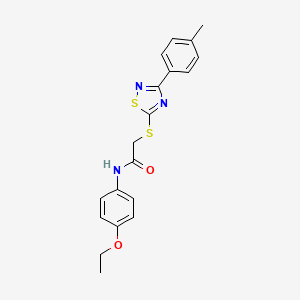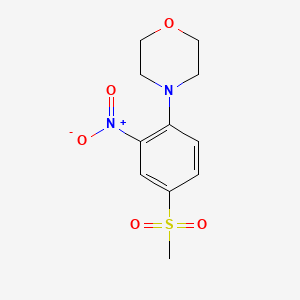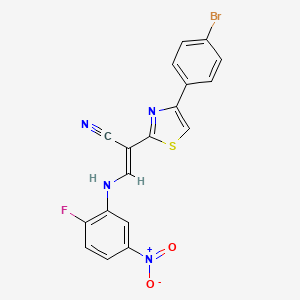![molecular formula C20H17N3OS3 B2942074 10-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one CAS No. 670273-19-5](/img/structure/B2942074.png)
10-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a thiazole ring, which is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazole itself is a pale yellow liquid with a pyridine-like odor . The thiazole ring is notable as a component of the vitamin thiamine (B1) .
Molecular Structure Analysis
Thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Thiazole itself is a pale yellow liquid with a pyridine-like odor . It has a boiling point of 116 to 118 °C and an acidity (pKa) of 2.5 (of the conjugate acid) .科学的研究の応用
Synthesis and Antimicrobial Properties
Several studies have explored the synthesis of related thiazole and thiophene derivatives, demonstrating their potential antimicrobial properties. For example, Gouda et al. (2010) conducted a study on the synthesis of thiazolidin-4-one and thiocarbamoyl derivatives, finding that some of these compounds exhibited promising antimicrobial activities (Gouda, Berghot, Shoeib, & Khalil, 2010). Similarly, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, which showed potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticonvulsant and Antiviral Activities
Research into novel thiazole, pyridone, and chromene derivatives has revealed their potential anticonvulsant and antiviral activities. Baviskar et al. (2013) synthesized a series of thiazolidin-4-one derivatives and evaluated them for antimicrobial activity, showing that some compounds had significant effects (Baviskar, Khadabadi, & Deore, 2013). Additionally, compounds synthesized from reactions involving phenyl isothiocyanate have been studied for their antiviral properties, further illustrating the broad potential of such chemical structures in scientific research (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Safety and Hazards
The safety and hazards associated with a compound depend on its exact structure and properties. In general, care should be taken when handling any chemical compound. If the compound is a liquid, it should be washed off immediately with plenty of water if it comes into contact with the skin . If inhaled, the affected person should be removed to fresh air, and if breathing is difficult, oxygen should be given .
作用機序
Target of Action
Thiazole derivatives are known to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that the compound may interact with multiple targets, each contributing to a different aspect of its overall effect.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit key enzymes, disrupt cell membrane integrity, or interfere with DNA synthesis . The specific mode of action of this compound would depend on its chemical structure and the nature of its target(s).
Biochemical Pathways
For instance, it may influence pathways related to inflammation, pain perception, microbial growth, viral replication, neuron function, and cancer cell proliferation .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability, distribution within the body, metabolism, and excretion.
Result of Action
For instance, it could lead to the inhibition of key enzymes, disruption of cell membrane integrity, interference with DNA synthesis, modulation of signal transduction pathways, and induction of cell death .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the compound’s stability, its interaction with its target(s), and its overall efficacy .
特性
IUPAC Name |
10-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS3/c1-12-21-13(10-25-12)11-26-20-22-18-17(15-8-5-9-16(15)27-18)19(24)23(20)14-6-3-2-4-7-14/h2-4,6-7,10H,5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSOVCFZZDDIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-butyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2941992.png)

![3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2941995.png)
![3-Methyl-7-(3-methylbutyl)-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2941996.png)
![1-((2,5-dimethylbenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2941999.png)
![2-[2-[[(6-Cyanopyridin-3-yl)sulfonylamino]methyl]phenyl]acetic acid](/img/structure/B2942000.png)
![(2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2942001.png)
![1-[2-Chloro-5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methylpiperazine](/img/structure/B2942002.png)


![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2942010.png)


![2-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2942014.png)